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Introduction

The Self-Aligned Silicide (Salicide) process is a critical technology in the fabrication of
advanced semiconductor devices, particularly in creating low-resistance contacts and
interconnects for transistors.[1] Among various refractory metal silicides, titanium disilicide
(TiSi2) is widely utilized due to its excellent properties, including low electrical resistivity, high
thermal stability, and compatibility with standard silicon manufacturing processes.[2][3] The
primary goal of the titanium salicide process is to form the thermodynamically stable, low-
resistivity C54 phase of TiSi2 on the source, drain, and gate regions of a transistor in a self-
aligned manner, which eliminates the need for additional photolithography steps.[1]

The Chemistry of Titanium Silicide Formation

The formation of titanium disilicide via the salicide process is a multi-step thermal reaction
between a deposited titanium film and the underlying silicon substrate.[1] A key characteristic of
the Ti-Si system is the existence of two primary polymorphic phases of TiSiz:

o C49-TiSiz: This is a metastable phase with a base-centered orthorhombic crystal structure.[2]
[4] It is the first crystalline phase to form at lower annealing temperatures, typically between
450°C and 650°C.[2] However, the C49 phase exhibits a relatively high electrical resistivity
(60-70 pQ-cm), making it unsuitable for high-performance device applications.[2][5]

o CbH4-TiSiz: This is the thermodynamically stable phase with a face-centered orthorhombic
structure.[2][4] It possesses a significantly lower electrical resistivity (12-24 pQ-cm), which is
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highly desirable for integrated circuits.[2][5]

The successful implementation of the titanium salicide process hinges on the complete
transformation of the high-resistivity C49 phase into the low-resistivity C54 phase.[5] This
polymorphic phase transformation is a critical step and is influenced by several process
parameters.

The C49 to C54 Phase Transformation

The transition from the C49 to the C54 phase is a nucleation-and-growth-driven process that
typically occurs at temperatures above 650°C.[2][4] Several factors can influence the
transformation temperature and efficiency:

o Film Thickness: The transformation becomes more difficult as the silicide film thickness
decreases.[2][6]

o Linewidth: For narrow polysilicon lines (in the sub-micron regime), the C49-to-C54
transformation is often retarded or incomplete, leading to high resistance. This is a major
challenge in device scaling.

o Substrate Orientation: The transformation temperature is higher for TiSiz films formed on
Si(111) substrates compared to Si(100) substrates.[2][6]

o Dopants: The presence of dopants like arsenic, boron, or phosphorus in the silicon can delay
the formation of the C54 phase.[7]

e Interfacial Layers: The presence of a thin amorphous Ti-Si layer at the interface, which can
be promoted by higher substrate temperatures during Ti sputtering, can facilitate the C54
nucleation.

Failure to achieve a complete and uniform C54 phase results in higher-than-expected sheet
resistance, which can degrade device performance and circuit speed.[5] Furthermore, at
temperatures above 900°C, the TiSiz film can agglomerate, breaking into discrete islands and
causing a sharp increase in resistivity.[2][5] This defines a critical process window for the final
high-temperature anneal.

Quantitative Data Summary
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The following tables summarize key quantitative data for the titanium salicide process.

Table 1: Properties of TiSiz Phases

Property

C49-TiSiz (Metastable)

C54-TiSi2 (Stable)

Crystal Structure

Base-Centered Orthorhombic

Face-Centered Orthorhombic

Thin Film Resistivity (uQ-cm) 60 - 70[2][5] 12 - 24[2][5]
Formation Temperature (°C) 450 - 650[2] > 650[2]
Melting Point (°C) ~1540[2] ~1540[2]

Si Consumption (nm Si/nm Ti)  2.27[2] 2.27[2]
Silicide Formed (nm TiSiz / nm 251[2] 2 51[2]

Ti)

Table 2: Typical Process Parameters for Titanium Salicide Formation

Parameter

Typical Range

Purpose

Initial Ti Film Thickness

20-90 nm

Controls final silicide thickness

and sheet resistance.[2][8]

First Anneal (RTP 1)

Temperature

600 - 700 °C

Formation of C49-TiSiz.[5][9]

First Anneal (RTP 1) Time

10 - 60 seconds

To complete the initial Ti-Si

reaction.

Selective Etch Solution

NH4OH:H202:H20 (SC-1)

Removes unreacted Ti and TiN
cap layer.[10][11]

Second Anneal (RTP 2)

Temperature

750 - 900 °C

Phase transformation from
C49 to C54-TiSi2.[2][5]

Second Anneal (RTP 2) Time

10 - 30 seconds

To complete the phase
transformation without

agglomeration.[12]
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Experimental Workflow and Protocols

The following diagram and protocols outline the standard two-step rapid thermal processing
(RTP) based salicide process for forming C54-TiSiz.
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Caption: Workflow for the two-step titanium salicide process.
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Detailed Experimental Protocol

This protocol describes a typical two-step salicide process to form low-resistivity C54-TiSiz on
silicon wafers with patterned oxide features.

1. Substrate Preparation and Cleaning

» Objective: To remove the native silicon dioxide layer from the active silicon areas to ensure a
uniform reaction between titanium and silicon.

e Procedure:

o Prepare a silicon wafer with patterned oxide, exposing the silicon in the desired source,
drain, and gate regions.

o Immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 50:1 H20:HF) for 60-90
seconds. This step is often referred to as an "HF-last" clean or deglaze.[8]

o Rinse the wafer thoroughly with deionized (DI) water and dry it using a nitrogen gun.

o Immediately transfer the wafer into the deposition system to minimize re-oxidation of the
silicon surface.

2. Titanium Deposition
o Objective: To deposit a thin, uniform layer of titanium over the entire wafer surface.

e Procedure:

[e]

Use a physical vapor deposition (PVD) system, such as a DC magnetron sputtering tool.

Load the cleaned wafer into the deposition chamber and pump down to a base pressure of
< 1x10~° Torr.

o

o

Sputter deposit a titanium film of 30-50 nm thickness. The substrate may be heated (e.g.,
to 450°C) during deposition to influence the subsequent silicide reaction.
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o (Optional but common) Deposit a thin titanium nitride (TiN) capping layer (10-20 nm) in the
same PVD system without breaking vacuum. The TiN layer prevents the underlying
titanium from reacting with ambient oxygen during the subsequent annealing step.[13]

3. First Rapid Thermal Anneal (RTP 1)
o Objective: To react the titanium film with the exposed silicon to form the C49-TiSiz phase.

e Procedure:

[¢]

Transfer the wafer to a rapid thermal processing (RTP) system.

[¢]

Perform the anneal in a high-purity nitrogen (N2) ambient. The nitrogen reacts with the top
surface of the titanium (or TiN cap) to form a robust TiN layer.[5][14]

[e]

Ramp the temperature to 650-700°C and hold for 20-40 seconds.

[e]

Cool the wafer down. At this stage, TiSiz in the high-resistivity C49 phase will have formed
where the deposited titanium was in direct contact with silicon.

4. Selective Wet Etch

o Objective: To remove the unreacted titanium metal from the oxide regions and the top TiN
layer, leaving the newly formed titanium silicide intact.

e Procedure:

o Prepare a Standard Clean 1 (SC-1) solution, which is a mixture of ammonium hydroxide
(NH4OH), hydrogen peroxide (H20:2), and deionized water (H20). A common ratio is 1:1:5
(NH2OH:H202:H20).[10][11]

o Heat the SC-1 bath to 50-65°C.

o Immerse the wafer in the heated SC-1 solution for 5-15 minutes. This solution selectively
etches Ti and TiN much faster than TiSi2 and SiO2.[10][11]

o Rinse the wafer extensively with DI water and dry it.
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5. Second Rapid Thermal Anneal (RTP 2)
e Objective: To convert the C49-TiSiz into the low-resistivity C54-TiSi> phase.

e Procedure:

[¢]

Return the wafer to the RTP system.
o Perform the anneal in a nitrogen (Nz2) or argon (Ar) ambient.

o Ramp the temperature to 800-850°C and hold for 10-30 seconds.[5] This temperature is
high enough to drive the phase transformation but low enough to minimize silicide

agglomeration.

o Cool the wafer down. The process is now complete, with low-resistance C54-TiSi> formed
in a self-aligned manner on the active areas.

Logical Relationships in Phase Transformation

The diagram below illustrates the factors influencing the critical C49 to C54 phase

transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Salicide - Wikipedia [en.wikipedia.org]

2. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]

3. globalspec.com [globalspec.com]

4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

5. pubs.aip.org [pubs.aip.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b078298?utm_src=pdf-body-img
https://www.benchchem.com/product/b078298?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Salicide
https://www.globalsino.com/EM/page150.html
https://www.globalspec.com/reference/26021/203279/chapter-3-titanium-silicide-technology
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Phase-transition-and-formation-of-TiSisub2sub-codeposited-on-atomically-clean-Si111Materials-Research-Society-Symposium-Proceedings.pdf
https://pubs.aip.org/aip/acp/article-pdf/1202/1/84/12178037/84_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

7. [PDF] Study of C49-TiSi2 and C54-TiSi2 formation on doped polycrystalline silicon using
in situ resistance measurements during annealing | Semantic Scholar [semanticscholar.org]

8. Development of the Self-Aligned Titanium Silicide Process for VLSI Applications | IEEE
Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

9. pubs.aip.org [pubs.aip.org]

10. spiedigitallibrary.org [spiedigitallibrary.org]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. Texture of titanium self-aligned silicide (salicide) (Journal Article) | OSTI.GOV [osti.gov]

14. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre
[qub.ac.uk]

To cite this document: BenchChem. [Application Notes: The Salicide Process for Titanium
Disilicide (TiSi2) Formation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#salicide-process-for-titanium-disilicide-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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